molecular formula C21H17FN6O2 B2917388 3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921828-31-1

3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2917388
CAS No.: 921828-31-1
M. Wt: 404.405
InChI Key: WYGNOEJKJXJHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H17FN6O2 and its molecular weight is 404.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticonvulsant Activity

Triazolo-purine derivatives have been synthesized and evaluated for their anticonvulsant activity. For instance, Kelley et al. (1995) synthesized a series of (fluorobenzyl)triazolo[4,5-c]pyridines and tested them for activity against seizures in rodents, with some compounds showing promising profiles that suggest potential usefulness in treating seizure disorders for which phenytoin is presently indicated (Kelley et al., 1995).

Antimicrobial Activities

Triazolo-purine derivatives have also been explored for their antimicrobial potential. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including some with purine-like structures, and found that several compounds possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Anti-Proliferative Agents

Research into triazolo-purine derivatives has also extended into the development of anti-proliferative agents for cancer therapy. Sucharitha et al. (2021) synthesized novel fused [1,2,3]triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives and evaluated their in vitro anti-proliferative activity against human cancer cell lines, with some derivatives showing comparable or stronger activity than the standard drug doxorubicin, suggesting their potential as anticancer agents (Sucharitha et al., 2021).

Mechanism of Action

Properties

IUPAC Name

8-(4-fluorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2/c1-12-3-5-13(6-4-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-7-9-15(22)10-8-14/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGNOEJKJXJHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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